
Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) is an organosulfur compound with significant applications in various fields. This compound is known for its unique chemical properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) can be synthesized through the reaction of 2-chloroethanol with sodium sulfide. This reaction produces thiodiglycol, which is a precursor to the sulfonium compound . The reaction conditions typically involve a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound) involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through covalent bonding or reversible interactions, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiodiglycol: Structurally similar, used as a solvent and in the production of sulfur-based mustard gases.
Bis(2-hydroxyethyl)sulfone: Another related compound with applications in scientific research and industry.
Uniqueness
Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) is unique due to its specific chemical structure, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable for specialized applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
64036-79-9 |
|---|---|
Molekularformel |
C12H26Cl2O4S3-4 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethyl]-(2-oxidoethyl)-λ4-sulfanyl]ethanolate;dichloride |
InChI |
InChI=1S/C12H26O4S3.2ClH/c13-1-5-17-6-7-18-8-12-19(9-2-14,10-3-15)11-4-16;;/h13-14H,1-12H2;2*1H/q-2;;/p-2 |
InChI-Schlüssel |
FKVBYBBEKXUJGH-UHFFFAOYSA-L |
Kanonische SMILES |
C(CSCCSCCS(CCO)(CC[O-])CC[O-])O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
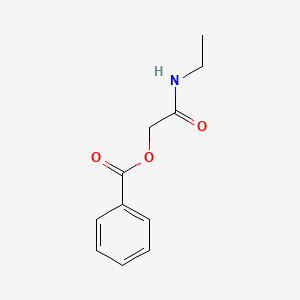


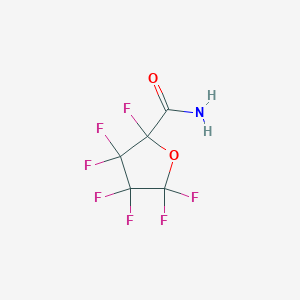
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
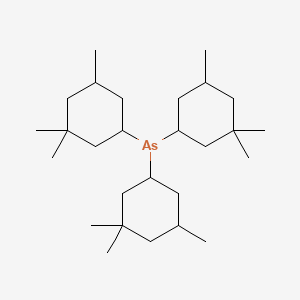
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
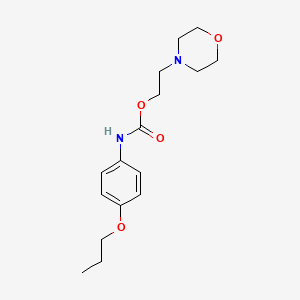
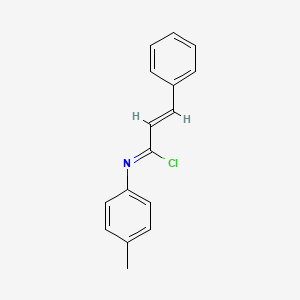
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
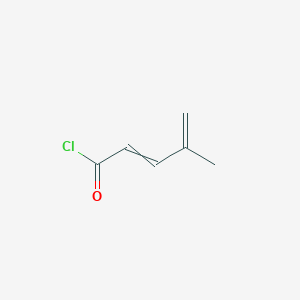
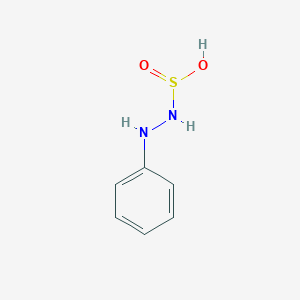
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)
